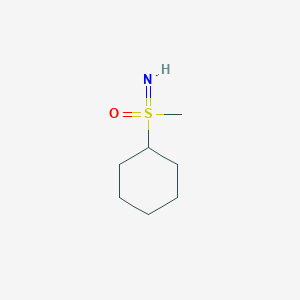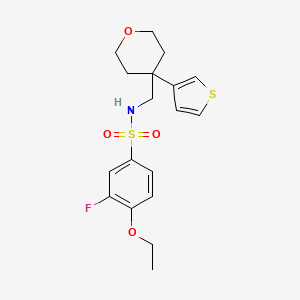
4-ethoxy-3-fluoro-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex molecules like 4-ethoxy-3-fluoro-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide typically involves multi-step chemical processes. These processes may include the formation of key intermediates, such as tetrahydro-2H-pyran derivatives, followed by functionalization with ethoxy, fluoro, and thiophen-3-yl groups. Further reaction with benzenesulfonamide under specific conditions completes the synthesis. While specific synthesis pathways for this compound were not directly found, related works highlight methodologies that could be adapted for its production (Toyokuni et al., 2005).
Molecular Structure Analysis
Molecular structure analysis involves determining the spatial arrangement of atoms within a molecule and how this arrangement influences the molecule's properties and reactivity. Crystallography studies, such as those conducted by Rodrigues et al. (2015), provide insights into the supramolecular architecture, revealing how intramolecular and intermolecular interactions, such as hydrogen bonding and π-π interactions, stabilize the molecular structure (Rodrigues et al., 2015).
Chemical Reactions and Properties
This compound's reactivity can be inferred from its functional groups. The presence of a benzenesulfonamide moiety suggests potential for various chemical reactions, including sulfonation, amidation, and nucleophilic substitution. Such reactions are fundamental for further modifications or for enhancing the molecule's biological activity. For instance, research on similar sulfonamide derivatives has explored their potential as enzyme inhibitors, offering insights into their reactivity and interaction with biological targets (Gul et al., 2016).
Aplicaciones Científicas De Investigación
Synthesis and Bioactivity
4-Ethoxy-3-fluoro-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is involved in the synthesis of a variety of compounds with potential bioactivity. For instance, derivatives of benzenesulfonamides have been synthesized and tested for their cytotoxicity, tumor-specificity, and potential as carbonic anhydrase inhibitors. Some derivatives showed promising cytotoxic activities, crucial for further anti-tumor activity studies, while others strongly inhibited human cytosolic isoforms (Gul et al., 2016).
Fluorometric Sensing for Metal Ions
A pyrazoline derivative of benzenesulfonamide was used as a non-toxic fluorometric “turn-off” sensor for metal ions, particularly mercury (Hg²⁺). This compound demonstrated high selectivity and sensitivity in the fluorometric detection of Hg²⁺ without interference from other metal ions, suggesting its utility in environmental monitoring (Bozkurt & Gul, 2018).
Antidiabetic Agents
Fluorinated pyrazoles and benzenesulfonamides, including derivatives similar to the compound , have been prepared as potential hypoglycemic agents. These compounds exhibited significant antidiabetic activity and favorable drug-like profiles, suggesting potential in drug discovery for diabetes treatment (Faidallah et al., 2016).
Cyclooxygenase-2 Inhibition
Research into benzenesulfonamide derivatives also includes the synthesis of compounds with cyclooxygenase-2 (COX-2) inhibitory activities. These compounds have potential therapeutic applications in the treatment of inflammation and pain (Pal et al., 2003).
Direcciones Futuras
Propiedades
IUPAC Name |
4-ethoxy-3-fluoro-N-[(4-thiophen-3-yloxan-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FNO4S2/c1-2-24-17-4-3-15(11-16(17)19)26(21,22)20-13-18(6-8-23-9-7-18)14-5-10-25-12-14/h3-5,10-12,20H,2,6-9,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEAPFBMQQFDHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCOCC2)C3=CSC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

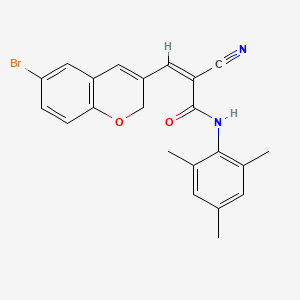

![6-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2487469.png)
![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 2-methylbenzoate](/img/structure/B2487470.png)
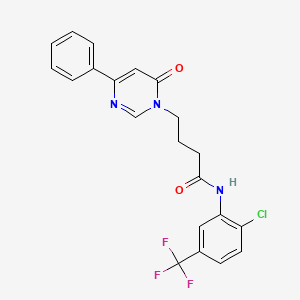
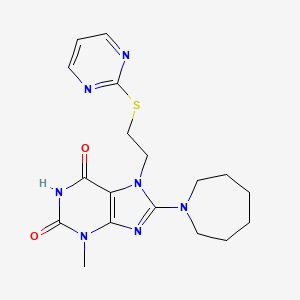
![8-Isopropyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B2487479.png)
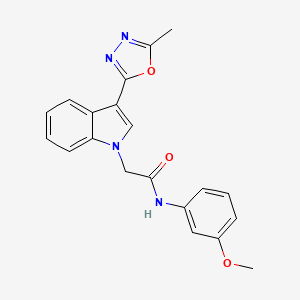
![N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2487481.png)
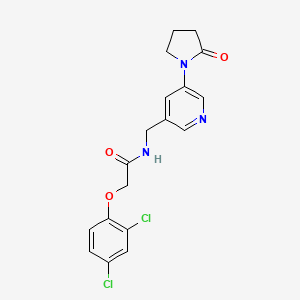
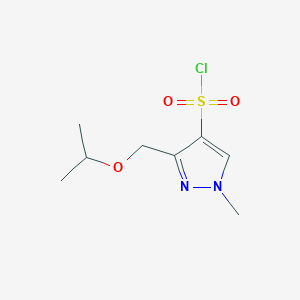
![8-ethoxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2487484.png)
![2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]quinoxaline](/img/structure/B2487486.png)
